molecular formula C22H22FN3O3 B2720017 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 1171065-21-6

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

Cat. No.: B2720017
CAS No.: 1171065-21-6
M. Wt: 395.434
InChI Key: OBCSWHAHKLZACV-UHFFFAOYSA-N
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Description

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a phenoxyethanone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxadiazole intermediate.

    Attachment of the Phenoxyethanone Moiety: The final step involves the coupling of the phenoxyethanone moiety to the piperidine-oxadiazole intermediate, typically through a condensation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone can be compared with other similar compounds, such as:

    1-(3-(5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone: This compound features a chlorobenzyl group instead of a fluorobenzyl group, which may result in different biological activities and properties.

    1-(3-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone: The presence of a methylbenzyl group can also influence the compound’s reactivity and biological effects.

    1-(3-(5-(4-Nitrobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone: The nitrobenzyl group introduces additional electronic effects, potentially altering the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-18-10-8-16(9-11-18)13-20-24-25-22(29-20)17-5-4-12-26(14-17)21(27)15-28-19-6-2-1-3-7-19/h1-3,6-11,17H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCSWHAHKLZACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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